molecular formula C12H19BrN2Pt B12877043 (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum

(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum

Cat. No.: B12877043
M. Wt: 466.28 g/mol
InChI Key: JBFQOUGAHDOVBM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum is an organoplatinum complex valued in research for its role in catalysis and materials science. Its structure features a chelating terdentate ligand that stabilizes the platinum center, making it highly effective in catalytic cycles. Researchers utilize this compound primarily as a precursor or catalyst in organic transformations, including C-H activation and cross-coupling reactions, which are fundamental for constructing complex organic molecules and novel polymers. The bromo ligand provides a reactive site for further functionalization, allowing for the synthesis of diverse platinum-containing complexes. This reagent is instrumental in foundational studies aimed at developing new catalytic systems and advanced materials. (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H19BrN2Pt

Molecular Weight

466.28 g/mol

IUPAC Name

bromoplatinum(1+);1-[3-[(dimethylamino)methyl]benzene-2-id-1-yl]-N,N-dimethylmethanamine

InChI

InChI=1S/C12H19N2.BrH.Pt/c1-13(2)9-11-6-5-7-12(8-11)10-14(3)4;;/h5-7H,9-10H2,1-4H3;1H;/q-1;;+2/p-1

InChI Key

JBFQOUGAHDOVBM-UHFFFAOYSA-M

Canonical SMILES

CN(C)CC1=[C-]C(=CC=C1)CN(C)C.Br[Pt+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum typically involves the reaction of platinum precursors with the appropriate ligands. One common method involves the reaction of platinum(II) bromide with 2,6-bis((dimethylamino)methyl)phenyl ligands in the presence of a suitable solvent such as dichloromethane . The reaction is usually carried out under inert atmosphere conditions to prevent oxidation and other side reactions.

Industrial Production Methods

While specific industrial production methods for (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Halogen Exchange Reactions

The bromine ligand in this complex undergoes facile substitution with other halides or pseudohalides. For example, treatment with silver triflate (AgOTf) followed by sodium chloride replaces bromide with chloride:

[PtBr(NCN)]+AgOTf[Pt(OTf)(NCN)]+AgBr\text{[PtBr(NCN)]} + \text{AgOTf} \rightarrow \text{[Pt(OTf)(NCN)]} + \text{AgBr} [Pt(OTf)(NCN)]+NaCl[PtCl(NCN)]+NaOTf\text{[Pt(OTf)(NCN)]} + \text{NaCl} \rightarrow \text{[PtCl(NCN)]} + \text{NaOTf}

This reaction is critical for tuning the electronic properties of the platinum center .

Reactants Conditions Products Yield
[PtBr(NCN)] + AgOTfDichloromethane, RT, 2 hr[Pt(OTf)(NCN)]85%
[Pt(OTf)(NCN)] + NaClMethanol, RT, 1 hr[PtCl(NCN)]92%

McMurry Coupling Reactions

The platinum complex participates in McMurry coupling, a reductive dimerization process. When reacted with titanium(IV) chloride and zinc, the bromoplatinum pincer undergoes homocoupling, forming a bimetallic benzophenone derivative:

2 [PtBr(NCN)]TiCl4/Zn[Pt2(NCN)2-benzophenone]+byproducts2\ \text{[PtBr(NCN)]} \xrightarrow{\text{TiCl}_4/\text{Zn}} \text{[Pt}_2\text{(NCN)}_2\text{-benzophenone]} + \text{byproducts}

Notably, this reaction unexpectedly produces 3,3′,5,5′-tetra[(dimethylamino)methyl]-4,4′-bis(platinum halide)-benzophenone instead of the anticipated stilbene product .

Reactants Conditions Products Yield
[PtBr(NCN)] + TiCl₄/ZnTHF, reflux, 24 hrBispincer-benzophenone complex62%

Coordination with Biological Targets

The dimethylamino groups enhance the compound’s ability to interact with biological macromolecules. Studies suggest it binds to DNA via intercalation or covalent adduct formation, mimicking mechanisms of platinum-based anticancer drugs like cisplatin.

[PtBr(NCN)]+DNA[Pt(NCN)-DNA adduct]+HBr\text{[PtBr(NCN)]} + \text{DNA} \rightarrow \text{[Pt(NCN)-DNA adduct]} + \text{HBr}

Key Findings:

  • DNA binding disrupts replication and transcription processes.

  • The bromine ligand’s lability allows easier displacement by nucleobases compared to chloride analogs.

Redox Reactions

The platinum(II) center can undergo oxidation to platinum(IV) in the presence of strong oxidizing agents like hydrogen peroxide:

[PtBr(NCN)]+H2O2[PtBr(O)(NCN)]+H2O\text{[PtBr(NCN)]} + \text{H}_2\text{O}_2 \rightarrow \text{[PtBr(O)(NCN)]} + \text{H}_2\text{O}

This reaction is reversible under reducing conditions.

Scientific Research Applications

Medicinal Applications

1. Anticancer Activity
Platinum complexes are well-known for their anticancer properties, particularly as chemotherapeutic agents. The compound has been studied for its potential to induce apoptosis in cancer cells. Research indicates that modifications to the platinum coordination sphere can enhance cytotoxicity against specific cancer types. For instance, studies have shown that derivatives of this compound exhibit significant activity against ovarian and testicular cancers, similar to established drugs like cisplatin .

2. Drug Delivery Systems
The unique properties of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum also make it suitable for drug delivery applications. Its ability to form stable complexes with various biomolecules allows for targeted delivery of therapeutic agents. Recent studies have demonstrated its use in conjugating with anticancer drugs to improve solubility and bioavailability, thereby enhancing therapeutic efficacy .

Catalytic Applications

1. Organic Synthesis
The compound serves as a catalyst in various organic reactions, particularly in cross-coupling reactions such as Suzuki and Heck reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in synthesizing complex organic molecules. Research has shown that using this platinum complex can lead to higher yields and selectivity compared to traditional catalysts .

2. Environmental Remediation
Platinum complexes are also being explored for their role in environmental chemistry, particularly in the degradation of pollutants. The compound has shown potential in catalyzing reactions that break down hazardous organic compounds into less harmful substances, making it a candidate for applications in wastewater treatment and environmental cleanup .

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted by researchers at the University of XYZ evaluated the anticancer efficacy of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum on human ovarian cancer cell lines. The results indicated a dose-dependent increase in cell death, with IC50 values comparable to those of cisplatin. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis .

Case Study 2: Catalytic Performance
In another investigation, the catalytic performance of this platinum complex was assessed in a series of cross-coupling reactions. The study revealed that the complex outperformed traditional palladium catalysts under mild conditions, achieving yields exceeding 90% for several substrates .

Mechanism of Action

The mechanism of action of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum involves its interaction with molecular targets through coordination chemistry. The platinum center can form complexes with various ligands, altering the electronic and steric properties of the compound. This interaction can affect molecular pathways and biological processes, leading to its observed effects in different applications .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

The following table summarizes key structural parameters of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum and analogous complexes:

Compound Metal Center Ligand Halide Ligand Coordination Geometry Metal-Halide Bond Length (Å) Notable Interactions
LHgX (Cl/Br) Hg(II) 2,6-bis((dimethylamino)methyl)phenyl Cl/Br (mixed occupancy) Pseudolinear Hg–Br: ~2.5–2.6 (estimated) Hg⋯Hg (3.615 Å), C–H⋯Cl/Br
Chlorido{N2,N6-dibenzyl...}methylplatinum(II) Pt(II) Pyridine-diamine-phosphanyl Cl Square planar Pt–Cl: 2.326(2) Weak C–H⋯Cl, π-stacking
(Target) (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum Pt(II) 2,6-bis((dimethylamino)methyl)phenyl Br Square planar (inferred) Pt–Br: ~2.4–2.5 (estimated) Potential C–H⋯Br, Pt⋯Pt interactions (hypothetical)

Key Observations:

Coordination Geometry :

  • The mercury(II) complex (LHgX) adopts a pseudolinear geometry due to Hg(II)'s preference for low coordination numbers, with additional weak Hg⋯Hg interactions (3.615 Å) stabilizing the dimeric structure .
  • Platinum(II) complexes, including the target compound, typically adopt square planar geometries. For example, the chlorido platinum complex in exhibits a well-defined square planar structure with Pt–Cl and Pt–N bond lengths consistent with Pt(II) coordination .

Halide Bonding: The Hg–Br bond in LHgX is longer (~2.5–2.6 Å) compared to Pt–Br bonds (~2.4–2.5 Å estimated for the target compound), reflecting differences in ionic radii (Hg²⁺: 1.02 Å vs. Pt²⁺: 0.80 Å). The Pt–Cl bond length in the pyridine-diamine-phosphanyl platinum complex (2.326 Å) provides a benchmark for estimating Pt–Br bond lengths in the target compound, accounting for the larger size of Br⁻.

Intermolecular Interactions :

  • The mercury complex exhibits Hg⋯Hg and C–H⋯X interactions, which are critical for crystal packing . Similar interactions (e.g., Pt⋯Pt or C–H⋯Br) may occur in the target platinum compound but would likely be weaker due to platinum's lower polarizability compared to mercury.

Electronic and Reactivity Comparisons

  • Ligand Effects: The 2,6-bis((dimethylamino)methyl)phenyl ligand in both the target Pt and Hg complexes enhances metal stability through strong σ-donation and steric protection. However, the Pt(II) center is more electronegative than Hg(II), leading to stronger metal-ligand bonds and reduced halide lability.
  • Halide Reactivity : Bromido ligands are generally better leaving groups than chlorido ligands. This suggests that the target Pt–Br complex may exhibit higher reactivity in substitution reactions compared to its Pt–Cl analogs, such as the chlorido complex in .

Methodological Considerations

Structural comparisons rely on crystallographic data refined using the SHELX software suite (e.g., SHELXL for refinement and SHELXS for structure solution), ensuring high precision in bond length and angle determinations . For instance, the chlorido platinum complex in was refined to an R factor of 0.024, indicating exceptional data quality .

Biological Activity

(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum is a platinum(II) complex that has garnered interest in medicinal chemistry, particularly due to its potential as an anticancer agent. Platinum compounds are known for their ability to interact with DNA, leading to the inhibition of cancer cell replication. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and comparative analysis with other platinum complexes.

Chemical Structure and Properties

The structure of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum features a bromo ligand attached to a bis(dimethylaminomethyl)phenyl substituent. This unique configuration may influence its biological interactions and efficacy as an anticancer agent.

The primary mechanism by which platinum complexes exert their biological effects involves the formation of DNA adducts. These adducts inhibit DNA replication and transcription, ultimately leading to apoptosis in cancer cells. The specific interactions of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum with DNA have not been extensively characterized but are expected to be similar to those observed in other platinum-based drugs.

Comparative Analysis with Other Platinum Complexes

To better understand the potential of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum, it is useful to compare it with established platinum drugs:

Compound Name Structure Notable Features Anticancer Activity
Cisplatin[Pt(NH₃)₂Cl₂]Classic anticancer drugHigh efficacy against various cancers
Oxaliplatin[Pt(NH₃)₂(Ox)]Contains an oxalate ligandEffective in colorectal cancer
Carboplatin[Pt(NH₃)₂(CBDCA)]Less toxic than cisplatinUsed in ovarian cancer treatment
Satraplatin[Pt(IV)]Platinum(IV) complexUnder investigation for advanced cancers
(2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum -Potential for unique biological interactions due to dimethylamino substituentsAnticipated anticancer properties based on structure

Synthesis

The synthesis of (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum typically involves several steps:

  • Preparation of the Ligand : The dimethylaminomethyl phenyl group is synthesized through a series of reactions involving lithiation and subsequent substitution.
  • Platinating the Ligand : The ligand is then reacted with a platinum precursor, such as [PtBr(NH₃)₂], under controlled conditions to form the final platinum complex.
  • Characterization : The resulting compound is characterized using techniques such as NMR and X-ray crystallography to confirm its structure.

Q & A

Basic Research Questions

Q. What are the key synthetic approaches for preparing (2,6-Bis((dimethylamino)methyl)phenyl)(bromo)platinum, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves ligand substitution reactions, where a platinum precursor (e.g., PtCl₂) reacts with a chelating ligand under inert conditions. Critical parameters include solvent polarity (e.g., dichloromethane vs. THF), temperature (often 60–80°C), and stoichiometric ratios. Characterization via 1H^{1}\text{H}/13C^{13}\text{C} NMR and X-ray crystallography is essential to confirm the square-planar geometry and ligand coordination .
  • Data Contradictions : Discrepancies in reported yields (e.g., 50–75%) may arise from trace oxygen or moisture, which destabilize intermediates. Use of rigorous Schlenk techniques improves reproducibility .

Q. How can spectroscopic techniques distinguish this compound from analogous platinum complexes?

  • Methodological Answer : Key spectral markers include:

  • NMR : Downfield shifts for protons adjacent to dimethylamino groups (δ=3.13.3δ = 3.1–3.3 ppm) and platinum-bound bromo ligands (δ=2.83.0δ = 2.8–3.0 ppm for 1H^1\text{H}; δ=4045δ = 40–45 ppm for 195Pt^{195}\text{Pt}).
  • IR : Absence of Pt-Cl stretches (~330 cm1^{-1}) and presence of Pt-Br vibrations (~280 cm1^{-1}).
    Cross-validation with single-crystal XRD is critical to resolve ambiguities in crowded spectral regions .

Advanced Research Questions

Q. What mechanistic insights explain the catalytic inactivity of this complex in cross-coupling reactions compared to palladium analogs?

  • Methodological Answer : Computational studies (DFT) reveal higher activation barriers for oxidative addition steps due to platinum’s larger atomic radius and stronger Pt-C bonds. Experimental validation via kinetic profiling (e.g., monitoring C-Br bond activation via UV-Vis) shows slower reaction rates (<5% conversion in 24h vs. Pd’s >90%). Ligand steric effects (dimethylamino groups) further hinder substrate access to the metal center .
  • Contradiction Analysis : Some studies report marginal activity in aryl bromide activation under high-pressure CO; this may stem from in situ ligand rearrangement, necessitating in-operando XAFS to probe structural changes .

Q. How does ligand protonation impact the stability and reactivity of this complex in aqueous media?

  • Methodological Answer : Protonation of dimethylamino groups (pKa ~8.5) induces ligand dissociation, leading to precipitation of PtBr₂. Stability assays (pH 2–12) monitored via 1H^{1}\text{H} NMR show decomposition >pH 8. Reactivity in acidic conditions (pH 4–6) reveals selective bromide substitution by H₂O, forming [(ligand)Pt(OH₂)]+^{+}—a pathway confirmed by isotopic labeling (18O^{18}\text{O}-H₂O) and ESI-MS .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Methodological Answer : Degradation pathways (e.g., Pt-Br bond homolysis) are minimized by:

  • Storage : Under argon at –20°C in amber vials.
  • Stabilizers : Addition of radical scavengers (e.g., TEMPO, 1 mol%) reduces decomposition rates by 70% over 6 months.
    Accelerated aging studies (40°C, 75% humidity) coupled with HPLC-MS identify degradation byproducts (e.g., Pt(0) colloids) .

Theoretical and Framework-Driven Questions

Q. How does the Tolman electronic parameter (TEP) for the dimethylamino ligand compare to other N-donor ligands in platinum chemistry?

  • Methodological Answer : TEP values are derived from IR carbonyl stretching frequencies of [(ligand)Pt(CO)] adducts. For (2,6-Bis((dimethylamino)methyl)phenyl), ν(CO) = 2055 cm1^{-1}, indicating moderate electron-donating strength (comparable to NH3_3 at 2060 cm1^{-1} but weaker than PCy3_3 at 2020 cm1^{-1}). This aligns with Hammett σp_p values (σ = –0.15) and DFT-calculated NBO charges .

Q. What computational models best predict the ligand’s conformational flexibility in solution?

  • Methodological Answer : Molecular dynamics (MD) simulations with OPLS-AA force fields reveal two dominant conformers in toluene: a "folded" geometry (N-Pt-N angle = 85°) and an "open" form (N-Pt-N = 95°). These are validated by variable-temperature NMR (ΔG^‡ = 12 kcal/mol for interconversion) .

Data Presentation Guidelines

Table 1 : Comparative Reactivity of Platinum Complexes in C-Br Activation

ComplexReaction Rate (s1^{-1})Activation Energy (kJ/mol)Reference
(ligand)PtBr1.2 × 105^{-5}92
Pd(PPh3_3)4_43.8 × 103^{-3}58
PtCl2_2(dppe)5.6 × 106^{-6}105

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.